molecular formula C17H26Cl2N4O2 B2405422 1-(3,5-dimethoxybenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride CAS No. 1351610-99-5

1-(3,5-dimethoxybenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride

Cat. No.: B2405422
CAS No.: 1351610-99-5
M. Wt: 389.32
InChI Key: CDOIMTOBMOMWJB-UHFFFAOYSA-N
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Description

1-(3,5-dimethoxybenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethoxybenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.

    Substitution with 3,5-Dimethoxybenzyl Group: The piperazine core is then reacted with 3,5-dimethoxybenzyl chloride under basic conditions to introduce the 3,5-dimethoxybenzyl group.

    Introduction of 1-Methyl-1H-Imidazol-2-yl Group: The final step involves the reaction of the intermediate compound with 1-methyl-1H-imidazole in the presence of a suitable catalyst to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethoxybenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and imidazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or imidazole derivatives.

Scientific Research Applications

1-(3,5-dimethoxybenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: Studied for its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: Used as a probe to study biological pathways and mechanisms.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of 1-(3,5-dimethoxybenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxybenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride
  • 1-(3,5-Dimethoxyphenyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride

Uniqueness

1-(3,5-dimethoxybenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride is unique due to its specific substitution pattern on the benzyl and imidazole rings. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-[(3,5-dimethoxyphenyl)methyl]-4-(1-methylimidazol-2-yl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2.2ClH/c1-19-5-4-18-17(19)21-8-6-20(7-9-21)13-14-10-15(22-2)12-16(11-14)23-3;;/h4-5,10-12H,6-9,13H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOIMTOBMOMWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)CC3=CC(=CC(=C3)OC)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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